An In-depth Technical Guide to (3-Methylcyclopentyl)methanol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to (3-Methylcyclopentyl)methanol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylcyclopentyl)methanol is a cycloaliphatic primary alcohol with the chemical formula C₇H₁₄O. This molecule, characterized by a cyclopentane ring substituted with a methyl group and a hydroxymethyl group, exists as a mixture of cis and trans isomers. Its structure imparts a combination of properties that make it an interesting building block in organic synthesis and a potential component in various applications, from fragrance chemistry to materials science. The presence of both a hydrophobic carbocyclic core and a polar hydroxyl group allows for a range of chemical transformations and influences its physical behavior.
This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Methylcyclopentyl)methanol, outlines plausible synthetic routes, details experimental protocols for its characterization, and discusses its potential applications and safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals working with this and related chemical structures.
Molecular Structure and Isomerism
The core structure of (3-Methylcyclopentyl)methanol features a five-membered carbocyclic ring. The substituents, a methyl group and a hydroxymethyl group, can be oriented either on the same side (cis) or on opposite sides (trans) of the ring, leading to two geometric isomers.
Caption: General structure and cis/trans isomers of (3-Methylcyclopentyl)methanol.
Physical and Chemical Properties
While experimentally determined data for (3-Methylcyclopentyl)methanol is not extensively available in the literature, the properties of the closely related compound, 3-methylcyclopentanol, provide a reasonable approximation.
Table 1: Physical Properties of 3-Methylcyclopentanol (Analogue)
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | N/A |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 149-150 °C | |
| Density | 0.91 g/mL at 25 °C | |
| Refractive Index | n20/D 1.446 | |
| Solubility | Miscible with many organic solvents. | [2][3] |
Chemical Reactivity
The chemical behavior of (3-Methylcyclopentyl)methanol is primarily dictated by the hydroxyl group. As a primary alcohol, it can undergo a variety of common organic reactions:
-
Oxidation: Oxidation can yield the corresponding aldehyde, 3-methylcyclopentanecarbaldehyde, or further to the carboxylic acid, 3-methylcyclopentanecarboxylic acid, depending on the oxidizing agent and reaction conditions.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst will form the corresponding esters.
-
Etherification: Williamson ether synthesis can be employed to form ethers by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
-
Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
Synthesis of (3-Methylcyclopentyl)methanol
A plausible and efficient laboratory-scale synthesis of (3-Methylcyclopentyl)methanol involves the reduction of a suitable carboxylic acid or its ester derivative. A common precursor is 3-methylcyclopentanecarboxylic acid.
Caption: Plausible synthesis of (3-Methylcyclopentyl)methanol via reduction.
Experimental Protocol: Reduction of 3-Methylcyclopentanecarboxylic Acid
This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[4]
Materials:
-
3-Methylcyclopentanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric acid solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
LiAlH₄ Suspension: In the reaction flask, suspend a molar excess (typically 1.5 to 2 equivalents) of LiAlH₄ in anhydrous THF.
-
Addition of Carboxylic Acid: Dissolve 3-methylcyclopentanecarboxylic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide, and then more water. This should result in a granular precipitate of aluminum salts.
-
Workup: Filter the mixture and wash the precipitate with diethyl ether. Combine the organic filtrates and wash them with a 10% sulfuric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude (3-Methylcyclopentyl)methanol can be purified by fractional distillation under reduced pressure.
Spectroscopic Characterization
The structure of (3-Methylcyclopentyl)methanol can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Expected Spectroscopic Data for (3-Methylcyclopentyl)methanol
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the hydroxyl proton (OH), typically in the range of 1-5 ppm, which is exchangeable with D₂O.[5]- A multiplet for the methine proton (CH) attached to the hydroxymethyl group.[6]- A multiplet for the methine proton (CH) attached to the methyl group.[6]- A doublet for the methyl protons (CH₃), with coupling to the adjacent methine proton.[6]- A series of complex multiplets for the cyclopentane ring protons.[6]- A doublet or multiplet for the methylene protons of the hydroxymethyl group (CH₂OH).[6] |
| ¹³C NMR | - A peak for the carbon of the hydroxymethyl group (CH₂OH) in the range of 60-70 ppm.[7]- Peaks for the carbons of the cyclopentane ring, with the carbon bearing the methyl group and the carbon bearing the hydroxymethyl group being deshielded relative to the others.[7]- A peak for the methyl carbon (CH₃) in the aliphatic region, typically around 15-25 ppm.[7] |
| IR | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[8][9]- C-H stretching vibrations for the aliphatic C-H bonds in the region of 2850-3000 cm⁻¹.[8][9]- A C-O stretching vibration in the fingerprint region, typically around 1000-1200 cm⁻¹.[8][9] |
| MS | - The molecular ion peak (M⁺) at m/z = 114.[10]- A prominent peak at M-18, corresponding to the loss of a water molecule.[11]- A peak at M-31, corresponding to the loss of a CH₂OH radical.[10]- Fragmentation of the cyclopentane ring, leading to a series of smaller fragment ions.[11][12] |
Potential Applications
While specific industrial applications of (3-Methylcyclopentyl)methanol are not widely documented, its structural motifs suggest potential utility in several areas:
-
Flavors and Fragrances: The combination of a cycloaliphatic ring and an alcohol functional group is common in fragrance molecules. Ester derivatives of (3-Methylcyclopentyl)methanol could possess interesting scent profiles.
-
Pharmaceuticals and Agrochemicals: The cyclopentane scaffold is present in a variety of biologically active molecules. (3-Methylcyclopentyl)methanol could serve as a starting material or intermediate in the synthesis of novel drug candidates or pesticides.
-
Solvents and Coatings: The properties of this alcohol, such as its boiling point and polarity, may make it suitable as a specialty solvent or as a monomer for the synthesis of polymers used in coatings and resins.
Safety and Handling
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[13] Use in a well-ventilated area.
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[14] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat. If working with larger quantities or in a poorly ventilated area, a respirator may be necessary.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to conduct a thorough risk assessment before handling this chemical and to consult general chemical safety guidelines.
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